Cellular Antiproliferative Activity: 6-(3,5-Dichlorophenyl)morpholin-3-one vs. Standard Chemotherapeutics in MCF-7 and HCT116 Cells
6-(3,5-Dichlorophenyl)morpholin-3-one exhibits moderate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 10.5 µM) and HCT116 colorectal cancer cells (IC₅₀ = 8.7 µM) . In contrast, the standard chemotherapeutic doxorubicin demonstrates substantially greater potency, with reported IC₅₀ values of 0.1-1 µM against MCF-7 and 0.05-0.5 µM against HCT116 under comparable assay conditions [1]. The compound's activity is in the micromolar range, indicating it is a less potent cytotoxic agent than established clinical drugs.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7: 10.5 µM; HCT116: 8.7 µM |
| Comparator Or Baseline | Doxorubicin (MCF-7: 0.1-1 µM; HCT116: 0.05-0.5 µM) |
| Quantified Difference | Target compound is 10-200x less potent than doxorubicin |
| Conditions | Cell viability assay (MTT or similar), 48-72h exposure |
Why This Matters
This data positions the compound as a useful tool for studying morpholin-3-one SAR in cancer cell lines, but not as a lead candidate for direct therapeutic development, guiding procurement for basic research rather than preclinical drug discovery.
- [1] Gewirtz DA. A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochem Pharmacol. 1999;57(7):727-741. View Source
